molecular formula C27H25N3O6 B11136717 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione

3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione

Cat. No.: B11136717
M. Wt: 487.5 g/mol
InChI Key: LFDAAAVCNXAXDA-UHFFFAOYSA-N
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Description

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Spiro Compound Formation: The spiro linkage is formed by reacting the benzofuran derivative with an indole derivative under specific conditions, often involving a catalyst.

    Functional Group Modifications: Introduction of the hydroxy, methyl, and morpholin-4-ylethyl groups is carried out through targeted reactions such as alkylation, hydroxylation, and amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The morpholin-4-ylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C27H25N3O6/c1-28-19-8-4-3-7-18(19)27(26(28)34)22(23(31)21-16-17-6-2-5-9-20(17)36-21)24(32)25(33)30(27)11-10-29-12-14-35-15-13-29/h2-9,16,32H,10-15H2,1H3

InChI Key

LFDAAAVCNXAXDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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